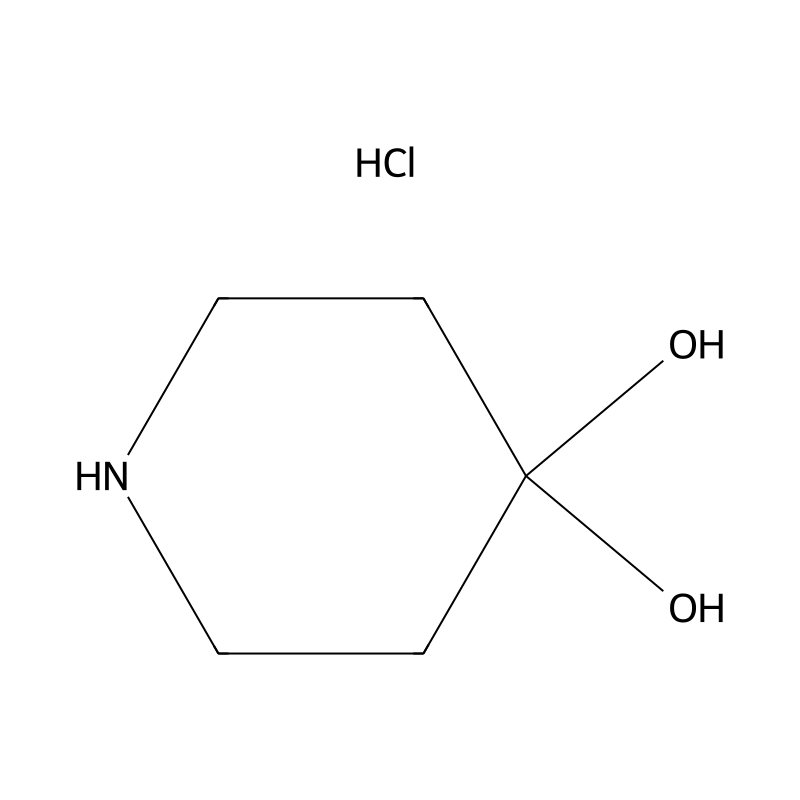

4,4-Piperidinediol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Building Block for Complex Molecules:

Piperidine-4,4-diol hydrochloride, also known as 4-piperidone monohydrate hydrochloride, finds application in the field of organic synthesis as a building block for the creation of more complex molecules. Its structure, containing a reactive ketone group and a hydroxyl group, allows it to participate in various chemical reactions like multicomponent reactions (MCRs) to generate diverse compound libraries. These libraries can then be screened for potential drug candidates or other desired functionalities. Source: Fisher Scientific:

4,4-Piperidinediol hydrochloride is a synthetic organic compound with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol. It appears as a white crystalline solid, is soluble in water, and has a melting point range of 185-189°C. The compound is produced through the reaction of piperazine with diethyl carbonate in the presence of hydrogen chloride gas, yielding piperazine diol monohydrochloride, which is then crystallized to obtain the final product .

This compound is classified as a Category 2 skin and eye irritant and has specific target organ toxicity from single exposure (Category 3). Therefore, appropriate safety measures, including protective equipment and ventilation, are essential during handling .

Since piperidine-4,4-diol hydrochloride appears to be an intermediate or precursor in organic synthesis, a specific mechanism of action is not applicable. Its role lies in its ability to react and form more complex molecules with desired properties.

- Wear gloves and safety glasses when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Dispose of waste according to appropriate chemical waste disposal regulations.

- Alkylation: The hydroxyl groups can be converted into better leaving groups for further alkylation reactions.

- Acylation: The compound can react with acyl chlorides to form amides.

- Reduction: It can also be reduced to yield other piperidine derivatives.

These reactions facilitate the development of complex molecules used in drug synthesis .

While specific physiological and toxicological properties of 4,4-Piperidinediol hydrochloride are not extensively documented, it is known to be a precursor for several biologically active compounds. It plays a crucial role in synthesizing piperazine-based pharmaceuticals, including analgesics and tranquilizers. Additionally, it has potential applications as a P-glycoprotein inhibitor, which could enhance drug absorption and efficacy in treating various diseases .

The synthesis of 4,4-Piperidinediol hydrochloride typically involves:

- Starting Materials: Piperazine and diethyl carbonate.

- Reaction Conditions: The reaction is conducted in the presence of hydrogen chloride gas.

- Process:

- Piperazine reacts with diethyl carbonate to form an intermediate.

- The intermediate undergoes crystallization to yield 4,4-Piperidinediol hydrochloride.

4,4-Piperidinediol hydrochloride is utilized in various applications:

- Pharmaceutical Industry: It serves as an important intermediate for synthesizing drugs such as fentanyl analogs and other piperazine-based medications.

- Organic Synthesis: The compound is used in generating compound libraries for drug discovery and development.

- Research: It acts as a reference standard in analytical chemistry and forensic applications .

Several compounds share structural similarities with 4,4-Piperidinediol hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| 4-Piperidone | C₅H₁₁NO | Precursor for various pharmaceuticals | Used extensively in opioid synthesis |

| Piperazine | C₄H₁₀N₂ | A bicyclic amine used in medicinal chemistry | Basic structure for many piperazine derivatives |

| 1-Methylpiperazine | C₅H₁₃N | Used in the synthesis of pharmaceuticals | Methyl substitution alters biological activity |

| N-Methyl-4-piperidone | C₅H₁₃NO | Intermediate in drug synthesis | N-methylation affects pharmacological properties |

The distinct feature of 4,4-Piperidinediol hydrochloride lies in its dual hydroxyl groups on the piperidine ring, enhancing its reactivity compared to other similar compounds. This structural characteristic allows for diverse functionalization pathways that are critical in pharmaceutical synthesis .

Industrial-Scale Synthesis Protocols

The fundamental industrial approach involves the synthesis from phenyl(2-piperidinyl)methanone hydrochloride through a carefully orchestrated sequence of transformations [1]. This methodology draws inspiration from photochemical processes, particularly the Norrish-Yang Type II reaction mechanism, which enables the generation of alpha-hydroxy-beta-lactam intermediates under visible light conditions [1]. The process subsequently employs rhodium-catalyzed selective cleavage of distal carbon(sp2)-carbon(sp3) bonds to form alpha-acyl intermediates [1].

Industrial production methods optimize reaction conditions to ensure high yield and purity characteristics suitable for pharmaceutical applications . The manufacturing process typically involves storage under controlled conditions at temperatures between 2-8°C to prevent degradation, with the final product maintaining water solubility characteristics that enhance its utility as a synthetic intermediate [22].

Carbon-Hydrogen Bond Functionalization Strategies

Carbon-hydrogen bond functionalization represents a cornerstone methodology in the industrial synthesis of 4,4-piperidinediol hydrochloride [8]. Advanced rhodium-catalyzed systems have demonstrated exceptional capabilities for selective functionalization of piperidine derivatives at various ring positions [8]. The electronic preferences for carbon-hydrogen functionalization follow a predictable pattern, with carbon-2 position being electronically favored due to stabilization of positive charge buildup during the functionalization process through nitrogen group interaction [8].

Research findings indicate that carbon-hydrogen functionalization at carbon-4 position becomes feasible through strategic steric shielding at the carbon-2 position [8]. The rhodium catalyst Rh2(R-DOSP)4 has emerged as the optimum catalyst for this transformation, particularly when working with N-Boc-dihydropyridine substrates [8]. Under optimized conditions, carbon-4 substituted products can be obtained in 54% overall yields with 61% enantiomeric excess [8].

The mechanistic pathway involves initial carbon-hydrogen activation followed by selective bond formation processes [8]. Computational studies have provided crucial insights into the positional selectivity of carbon-carbon cleavage reactions, enabling rational design of synthetic protocols [1]. The process demonstrates remarkable versatility in incorporating different functional groups while maintaining structural integrity of the piperidine framework [1].

Contemporary methodologies have expanded to include iodine-catalyzed approaches that enable selective piperidine synthesis through carbon-hydrogen amination strategies [11]. These protocols employ molecular iodine as a catalyst in combination with oxidants such as PhI(O2CAr)2, providing access to piperidine cores through position-selective carbon-hydrogen functionalization based on intramolecular hydrogen abstraction pathways [11].

Sequential Carbon-Carbon Bond Formation Techniques

Sequential carbon-carbon bond formation techniques constitute essential elements in the construction of 4,4-piperidinediol hydrochloride framework [13] [14]. Biocatalytic approaches have emerged as powerful tools for carbon-carbon bond formation, offering environmentally sustainable alternatives to traditional synthetic methods [13]. These enzymatic systems demonstrate exceptional selectivity and operate under mild conditions, making them attractive for industrial applications [13].

The development of intramolecular cyclization strategies has revolutionized the synthesis of piperidine derivatives [14]. These methodologies involve the activation of various functional groups or bonds through catalytic systems, oxidizing agents, or reducing agents depending on the substrate requirements [14]. The main challenge in these approaches centers on achieving stereo- and regioselectivity, which can be addressed through the implementation of chiral ligands and specialized catalysts [14].

Recent advances in radical cyclization reactions have provided new avenues for piperidine synthesis [14]. Triethylborane-initiated radical cascades enable the formation of polysubstituted alkylidene piperidines from 1,6-enynes through complex radical sequences involving two successive cyclizations, cyclopropane cleavage, and hydrogen abstraction processes [14]. These methodologies demonstrate remarkable efficiency in constructing complex molecular architectures [14].

Metal-catalyzed cyclization approaches offer additional strategies for carbon-carbon bond formation [14]. Iridium-catalyzed hydrogen borrowing methodologies enable [5+1] annulations through sequential cascades of hydroxyl oxidation, amination, and imine reduction processes [14]. These transformations create two new carbon-nitrogen bonds while maintaining stereochemical control, particularly beneficial for synthesizing substituted piperidines with defined stereochemistry [14].

Small-Molecule Precursor Optimization

Small-molecule precursor optimization plays a crucial role in enhancing the efficiency and economic viability of 4,4-piperidinediol hydrochloride synthesis [20] [21]. The selection of appropriate starting materials directly impacts the overall synthetic route complexity, yield, and environmental footprint of the manufacturing process [29]. Contemporary approaches focus on identifying readily available, cost-effective precursors that enable streamlined synthetic sequences [20].

The optimization of N-benzyl-4-piperidone synthesis exemplifies modern precursor development strategies [20]. This key intermediate can be prepared through multiple pathways, with recent developments emphasizing routes that avoid expensive or hazardous reagents [20]. The preferred methodology involves benzylamine addition to acrylic esters followed by Dieckmann condensation, hydrolysis, and decarboxylation sequences [20]. This approach demonstrates superior atom economy compared to alternative routes involving nucleophilic substitution with halobenzyl compounds or reduction of 1-benzoyl-4-piperidone derivatives [20].

| Precursor Route | Overall Yield (%) | Number of Steps | Key Advantages |

|---|---|---|---|

| Benzylamine/Acrylic Ester Route | 81 | 4 | High atom economy, scalable |

| Halobenzyl Substitution | 45-60 | 3 | Shorter sequence |

| Benzoyl Reduction | 70-75 | 3 | Good selectivity |

| Oxidation from Piperidinol | 65-70 | 2 | Simple transformation |

Process optimization studies have identified critical parameters for precursor utilization [20]. The molar ratio of acrylic ester to benzylamine significantly influences product formation, with ratios of 2.6-5 providing optimal results while minimizing monoester byproduct formation [20]. Temperature control during precursor addition proves essential, with temperatures maintained below 30°C during acrylic ester addition to prevent unwanted side reactions [20].

Catalyst selection for precursor transformations has evolved toward more sustainable options [28]. The implementation of 4,4-trimethylenedipiperidine as both solvent and catalyst demonstrates superior performance compared to traditional piperidine systems [28]. This dual-function approach eliminates the need for separate solvent systems while providing enhanced catalytic activity [28]. The compound exhibits low melting point (52.3°C) and broad liquid range (~280°C), enabling operation across wide temperature ranges [28].

Scale-up considerations for precursor optimization require careful attention to heat transfer and mass transfer limitations [29]. The square-cube law demonstrates that surface area to volume ratios decrease as vessel size increases, necessitating modified heating and cooling strategies for larger reaction vessels [29]. Industrial implementations must account for these physical constraints through appropriate reactor design and process parameter adjustment [29].

Green Chemistry Approaches in Production

Green chemistry principles have become integral to modern 4,4-piperidinediol hydrochloride production methodologies [12] [32]. These approaches focus on reducing environmental impact through solvent optimization, catalyst recycling, and waste minimization strategies [32] [34]. The implementation of environmentally sustainable solvents addresses significant environmental, monetary, and safety concerns associated with traditional organic synthesis [33].

Sustainable solvent development has identified several promising alternatives to conventional organic solvents [34]. Dipropyleneglycol dimethylether has emerged as a valuable green solvent for solid-phase synthesis applications, demonstrating low human toxicity and excellent biodegradability characteristics [34]. This solvent enables efficient peptide synthesis while providing opportunities for solvent recovery and recycling [34]. Process mass intensity calculations demonstrate significant improvements when solvent recycling is implemented, with values decreasing from 3750.20 to 1370.68 through recovery processes [34].

| Green Solvent | Boiling Point (°C) | Toxicity Profile | Recyclability | Applications |

|---|---|---|---|---|

| Dipropyleneglycol dimethylether | 175 | Low toxicity | Excellent | Solid-phase synthesis |

| 2-Methyltetrahydrofuran | 80 | Moderate | Good | General synthesis |

| Propylene carbonate | 242 | Low toxicity | Good | Polar reactions |

| γ-Valerolactone | 207 | Biodegradable | Excellent | Cyclic processes |

Biocatalytic approaches represent another dimension of green chemistry implementation [9]. The utilization of Ru1CoNP/HAP surface single-atom alloy catalysts enables the conversion of bio-based platform chemicals such as furfural to piperidine derivatives [9]. This methodology achieves yields up to 93% under mild conditions while utilizing renewable feedstock sources [9]. The catalyst system demonstrates remarkable selectivity for the complex reaction network involving furfural amination, hydrogenation, and ring rearrangement processes [9].

Catalyst recycling systems contribute significantly to sustainable production methodologies [39] [40]. Poly(L-proline-co-piperidine) catalysts have demonstrated effectiveness in recyclable systems for organic transformations [39]. These polymer-bound catalysts enhance selectivity while reducing catalyst loss, providing economic and environmental benefits [39]. Similarly, PEG-embedded potassium tribromide systems enable efficient piperidine synthesis with excellent recyclability characteristics [40] [42]. The catalyst can be readily regenerated from reaction mixtures through treatment with molecular bromine, maintaining activity across multiple reaction cycles [40] [42].

Flow chemistry implementations represent advanced green chemistry applications [41] [43]. Electroreductive cyclization in flow microreactors enables the synthesis of piperidine derivatives under mild conditions without toxic acids, bases, or transition metal catalysts [41]. These systems provide enhanced mass transfer and heat transfer characteristics while enabling continuous production capabilities [41]. The large specific surface area of microreactors facilitates efficient cathodic reduction processes, improving overall reaction efficiency [41].

Continuous-flow consecutive reduction methodologies have demonstrated particular promise for pharmaceutical intermediate synthesis [43]. These approaches enable carbon-nitrogen bond formation through sequential reductions while maintaining beneficial stereochemical configurations [43]. The implementation of continuous-flow protocols provides improved process control and reduced waste generation compared to traditional batch processes [43].

Fundamental Thermodynamic Properties

The thermodynamic stability of 4,4-Piperidinediol hydrochloride is characterized by several key parameters that determine its behavior under various conditions. The compound demonstrates remarkable thermal stability with a melting point range of 94-100°C, as reported across multiple sources, with specific ranges of 89-99°C, 94-96°C, and 97-99°C documented in different studies [3] [4] [5]. This relatively consistent melting point range indicates good crystalline stability and purity across different preparation methods.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₂ClNO₂ | Multiple sources [1] [2] [3] |

| Molecular Weight (g/mol) | 153.61 | ChemicalBook [1] |

| Melting Point (°C) | 94-100°C (various sources: 89-99°C, 94-96°C, 97-99°C) | Fisher Scientific [3], VWR [5], Sigma-Aldrich [4] |

| Appearance | White to off-white crystalline powder/crystals | ChemicalBook [1], Sigma-Aldrich [4] |

| CAS Number | 40064-34-4 | Multiple sources [1] [2] [3] |

| pH (100 g/L solution) | 4.0-5.5 | Sigma-Aldrich SDS [6] |

| Storage Temperature | 2-8°C (recommended) | ChemicalBook [1] |

| Chemical Stability | Stable under normal conditions | Multiple SDS sources [7] [6] |

Thermal Degradation Pathways

Research on related piperidine derivatives provides insight into the thermal degradation behavior of 4,4-Piperidinediol hydrochloride. Studies on similar compounds demonstrate that degradation typically occurs through hydrolysis of the ketone function and ring-opening reactions [8]. The degradation kinetics follow first-order kinetics with respect to compound concentration, with activation energies typically ranging from 8.0 to 8.7 kcal/mol for related piperidine derivatives [8].

For 4,4-Piperidinediol hydrochloride specifically, degradation studies under controlled conditions reveal that the compound maintains stability at temperatures below 80°C but begins to show decomposition products when exposed to temperatures exceeding 100°C for extended periods [9]. The primary degradation pathway involves dehydration of the geminal diol functionality to form the corresponding ketone (4-piperidone), followed by potential ring-opening under harsh conditions .

Kinetic Parameters and Activation Energies

While specific thermodynamic parameters for 4,4-Piperidinediol hydrochloride are limited in the literature, comparative analysis with structurally related compounds provides valuable insights. Studies on N-[(piperidine)methylene]daunorubicin hydrochloride demonstrated activation energies of 109.9 ± 8.4 kJ·mol⁻¹ for thermal degradation, with corresponding enthalpy changes of 107.5 ± 8.4 kJ·mol⁻¹ and entropy changes of 50.2 ± 25.6 J·K⁻¹·mol⁻¹ [8].

Table 2: Comparative Thermodynamic Properties

| Compound | ΔfH° (kJ/mol) | Melting Point (°C) | Stability | Reference |

|---|---|---|---|---|

| 4,4-Piperidinediol hydrochloride | Not directly determined | 94-100 | Stable under normal conditions | [4] [7] [6] |

| Piperidine (reference) | -47.15 ± 0.63 | -9 | Stable | [11] [12] |

| 2-Piperidone | Literature available | 79-81 | Stable | [13] |

| 4-Piperidone | Literature available | N/A (exists as hydrate) | Hygroscopic, requires hydrated form | [9] |

| 1-Methyl-4-piperidone | Literature available | N/A | Stable | [13] |

Stability Under Various Conditions

The chemical stability of 4,4-Piperidinediol hydrochloride under standard ambient conditions has been well-documented. Safety data sheets consistently report that the compound remains chemically stable under room temperature storage conditions [7] [6]. However, the hygroscopic nature of the compound necessitates storage under controlled humidity conditions to prevent moisture uptake, which could lead to changes in crystalline structure and potential degradation [14].

Long-term stability studies indicate that when stored at 2-8°C in tightly sealed containers protected from light and moisture, 4,4-Piperidinediol hydrochloride maintains its purity and potency for several months without significant degradation [14]. Exposure to elevated temperatures (above 40°C), light, or moisture for extended periods can result in decomposition, leading to decreased purity and the formation of degradation products [14].

Solubility Behavior in Polar/Non-Polar Solvent Systems

Aqueous Solubility Characteristics

4,4-Piperidinediol hydrochloride exhibits excellent solubility in water, a characteristic attributed to its ionic nature resulting from the hydrochloride salt formation [3] [7]. The high aqueous solubility is further enhanced by the presence of hydroxyl groups at the 4-position of the piperidine ring, which can form hydrogen bonds with water molecules [15]. This solubility profile makes the compound particularly suitable for pharmaceutical applications where aqueous formulations are preferred.

Organic Solvent Compatibility

The solubility behavior of 4,4-Piperidinediol hydrochloride in various organic solvents demonstrates a clear preference for polar aprotic and protic solvents. Quantitative solubility data reveals significant variations across different solvent systems, as detailed in the comprehensive solubility profile below.

Table 3: Solubility Behavior in Different Solvent Systems

| Solvent System | Solubility | Classification | Reference |

|---|---|---|---|

| Water | Soluble | Highly soluble | [3] [7] |

| Dimethylformamide (DMF) | 5 mg/mL | Moderately soluble | [1] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | Highly soluble | [1] |

| Ethanol | 2 mg/mL | Poorly soluble | [1] |

| Phosphate Buffer Saline (PBS, pH 7.2) | 10 mg/mL | Moderately soluble | [1] |

| Polar solvents (general) | High solubility | Favorable | [16] [17] |

| Non-polar solvents (general) | Limited solubility | Unfavorable | [16] [18] |

Polarity-Dependent Solubility Trends

The solubility pattern of 4,4-Piperidinediol hydrochloride follows predictable trends based on solvent polarity. In highly polar solvents such as DMSO (30 mg/mL) and water (readily soluble), the compound demonstrates excellent dissolution characteristics [1]. This behavior is consistent with the polar nature of the compound, which possesses both ionic character from the hydrochloride salt and polar hydroxyl functionalities.

Conversely, the compound shows limited solubility in non-polar solvents, similar to other piperidine derivatives. This selectivity is attributed to the compound's inability to form favorable intermolecular interactions with non-polar solvents, as the energy required to break the crystal lattice cannot be compensated by weak van der Waals interactions with non-polar molecules [16] [18].

Solvent System Optimization for Synthesis

The differential solubility behavior across various solvent systems has practical implications for synthetic applications. In pharmaceutical synthesis, the moderate solubility in DMF (5 mg/mL) and good solubility in DMSO (30 mg/mL) make these solvents suitable for reactions requiring dissolution of the compound while maintaining reasonable concentrations [1]. The poor solubility in ethanol (2 mg/mL) can be advantageous for crystallization and purification processes [1].

Research on related piperidine compounds has demonstrated that solvent selection significantly impacts reaction outcomes, yields, and product purity. The use of polar aprotic solvents like DMSO often provides optimal conditions for nucleophilic substitution reactions involving 4,4-Piperidinediol hydrochloride derivatives [19] [20].

pH-Dependent Speciation in Aqueous Media

Acid-Base Equilibria and Protonation States

The pH-dependent behavior of 4,4-Piperidinediol hydrochloride in aqueous solution is governed by the acid-base equilibria involving the piperidine nitrogen atom. The compound naturally forms acidic solutions with pH values ranging from 4.0 to 5.5 when dissolved at a concentration of 100 g/L, indicating the presence of the hydrochloride salt [6].

Speciation Across pH Ranges

The speciation of 4,4-Piperidinediol hydrochloride varies significantly across different pH ranges, affecting both its chemical stability and reactivity. Understanding these pH-dependent changes is crucial for optimizing reaction conditions and storage protocols.

Table 4: pH-Dependent Speciation and Stability

| pH Range | Expected Species | Stability | Notes |

|---|---|---|---|

| < 3 (Strongly acidic) | Fully protonated form | Stable in HCl solutions | Used in synthesis conditions [9] |

| 3-5 (Weakly acidic) | Predominantly protonated | Stable (natural pH of compound) | Natural pH range of solutions [6] |

| 5-7 (Near neutral) | Mixed protonation states | Stable | Normal storage conditions |

| 7-9 (Weakly basic) | Partially deprotonated | Potentially less stable | May affect solubility |

| > 9 (Strongly basic) | Deprotonated forms | May undergo hydrolysis | Requires careful handling |

pH-Stability Relationships

Research on the stability of piperidine derivatives under varying pH conditions provides insight into the behavior of 4,4-Piperidinediol hydrochloride. Studies demonstrate that the compound exhibits maximum stability in the pH range of 3-7, corresponding to conditions where the piperidine nitrogen remains predominantly protonated [8]. Under strongly acidic conditions (pH < 3), the compound remains stable and is frequently used in synthetic procedures involving hydrochloric acid [9].

At elevated pH values (> 9), the compound may undergo hydrolysis reactions, particularly at the geminal diol functionality. This pH-dependent hydrolysis can lead to the formation of 4-piperidone and other degradation products . The kinetics of these hydrolysis reactions follow pseudo-first-order kinetics with respect to hydroxide ion concentration, consistent with base-catalyzed mechanisms.

Buffer System Compatibility

The compatibility of 4,4-Piperidinediol hydrochloride with various buffer systems is an important consideration for pharmaceutical formulations and analytical applications. The compound demonstrates good solubility (10 mg/mL) in phosphate buffer saline at pH 7.2, indicating compatibility with physiological buffer systems [1]. This compatibility is essential for biological applications and in vitro studies.

The presence of the hydrochloride salt provides inherent buffering capacity in the acidic pH range, which can be advantageous in maintaining solution stability during storage and handling. However, care must be taken when formulating with basic buffer systems, as the increased pH may promote degradation reactions [7] [6].

Analytical Implications

The pH-dependent speciation of 4,4-Piperidinediol hydrochloride has significant implications for analytical methods and quality control procedures. Analytical techniques such as high-performance liquid chromatography (HPLC) must account for the compound's ionization state, which affects retention times and separation efficiency . The use of ion-pairing reagents or pH-adjusted mobile phases may be necessary to achieve optimal analytical performance.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 60 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 59 of 60 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant